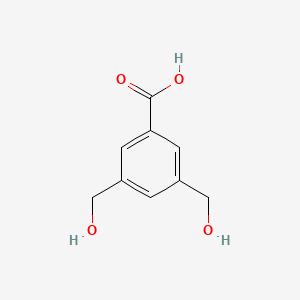

3,5-Bis(hydroxymethyl)benzoic acid

Description

Significance of Multifunctional Aromatic Carboxylic Acids in Modern Chemistry

Multifunctional aromatic carboxylic acids are a class of organic compounds distinguished by the presence of a carboxyl group (-COOH) and at least one other functional group attached to an aromatic ring. numberanalytics.com This unique combination of structural features gives them distinct physical and chemical properties, making them highly significant in modern chemistry. numberanalytics.com Their versatility allows them to serve as crucial intermediates and building blocks in the synthesis of a wide array of chemicals, pharmaceuticals, and advanced materials. numberanalytics.comlongdom.org

The presence of multiple functional groups allows for a diverse range of chemical reactions, including substitutions on the aromatic ring and reactions at the carboxyl group, such as esterification and amidation. numberanalytics.com This reactivity is fundamental to their role in creating complex molecules. In materials science, aromatic polycarboxylic acids are extensively used in designing novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials exhibit unique structural features, topologies, and functional properties, with applications in areas like porous materials, luminescence, and selective sensing. mdpi.comresearchgate.net The ability of these acids to act as hydrogen-bond donors and acceptors also contributes to the stability of the resulting structures. mdpi.com

Overview of Benzoic Acid Derivatives as Versatile Molecular Scaffolds

Benzoic acid and its derivatives are a cornerstone in organic synthesis, serving as versatile molecular scaffolds for the creation of a vast number of bioactive molecules and materials. researchgate.netnih.gov The benzoic acid scaffold, a simple aromatic carboxylic acid, is found in numerous naturally occurring compounds and is a fundamental building block for many synthetic drugs. researchgate.netpreprints.org Its importance is highlighted by its role as a precursor in the industrial synthesis of many other organic substances. wikipedia.org

The utility of benzoic acid derivatives spans various industries. In the pharmaceutical sector, they are integral to the synthesis of drugs such as antiseptics, analgesics, and anti-inflammatory agents. essfeed.com For example, compounds with a benzoic acid nucleus have shown significant potential in cancer research. researchgate.netnih.gov Beyond pharmaceuticals, these derivatives are used in the production of plasticizers, which improve the flexibility and durability of plastics, and as corrosion inhibitors in paints and coatings. essfeed.com The adaptability of the benzoic acid structure allows for the introduction of various functional groups, leading to a wide range of chemical properties and applications, from food preservatives to components in cosmetics. ijcrt.org

Unique Structural Features of 3,5-Bis(hydroxymethyl)benzoic Acid

This compound is a trifunctional molecule featuring a central benzene (B151609) ring substituted with one carboxylic acid group and two hydroxymethyl (-CH2OH) groups at the meta positions. This specific arrangement of functional groups imparts a unique combination of reactivity and structural possibilities. The carboxylic acid group provides a site for reactions such as esterification, amidation, and salt formation, while the two hydroxymethyl groups can undergo oxidation or be used in polymerization and cross-linking reactions.

The synthesis of this compound can be achieved through various routes. One common method involves the hydrolysis of a corresponding ester precursor. For instance, a solution of a starting compound in methanol (B129727) can be treated with an aqueous solution of sodium hydroxide (B78521), followed by acidification to yield the final product. chemicalbook.com The molecular formula of this compound is C9H10O4, and it has a molecular weight of 182.17 g/mol . nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123065-60-1 |

| Monoisotopic Mass | 182.05790880 Da |

Data sourced from PubChem. nih.gov

Scope and Academic Relevance of Research on this compound

The unique trifunctional nature of this compound makes it a compound of significant academic and research interest. Its structure allows it to be a valuable building block in the synthesis of more complex molecules and polymers. For instance, it can be used to create dendrimers and other hyperbranched polymers due to its AB2-type monomer structure (one carboxylic acid group and two hydroxyl groups). These highly branched macromolecules have applications in drug delivery, catalysis, and materials science.

Research involving this compound often explores its use in creating functional materials. The presence of both acidic and alcohol functionalities allows for the formation of polyesters and polyamides with specific properties. mdpi.com For example, aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical behavior. mdpi.com The incorporation of a molecule like this compound can influence the solubility and processing characteristics of these high-performance polymers. mdpi.com Furthermore, its derivatives are explored in the context of creating novel photoinitiators for applications such as dental adhesives. beilstein-journals.org The compound's utility as an intermediate in the synthesis of pharmacologically active compounds further underscores its academic relevance. google.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHMTKLMXUAOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3,5 Bis Hydroxymethyl Benzoic Acid

Established Synthetic Pathways to 3,5-Bis(hydroxymethyl)benzoic Acid

The synthesis of this compound can be achieved through several strategic routes, primarily involving modifications of benzoic acid precursors or reductive processes.

Approaches via Benzoic Acid Precursors

A common and straightforward method for synthesizing this compound involves the hydrolysis of its corresponding ester, typically methyl 3,5-bis(hydroxymethyl)benzoate. This precursor is treated with a base, such as sodium hydroxide (B78521), in a solvent mixture like methanol (B129727) and water. The reaction proceeds at room temperature, and after a period of stirring, the pH is adjusted with an acid, such as hydrochloric acid, to precipitate the desired carboxylic acid. This saponification reaction is often high-yielding, providing the product as a solid. For instance, treating methyl 3,5-bis(hydroxymethyl)benzoate with sodium hydroxide in a methanol/water solution for 16 hours at 25°C can yield this compound in up to 98% yield chemicalbook.com.

Another approach starts from 3,5-dimethylbenzoic acid. This involves a two-step process beginning with the bromination of the methyl groups using N-bromosuccinimide (NBS) to form 3,5-bis(bromomethyl)benzoic acid. This intermediate is then subjected to hydrolysis to replace the bromine atoms with hydroxyl groups, yielding the final product.

Reductive Synthesis Routes

Reductive strategies offer an alternative pathway to this compound. A primary starting material for this approach is dimethyl 1,3,5-benzenetricarboxylate. By selectively reducing two of the three ester groups, the target molecule can be synthesized. This selective reduction is a significant challenge and requires carefully chosen reagents and conditions to avoid over-reduction of all three ester functionalities or the carboxylic acid group.

A more common reductive route involves the reduction of 3,5-bis(carbomethoxy)benzoic acid or its corresponding acid chloride. The ester groups can be reduced to hydroxymethyl groups using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent will also reduce the carboxylic acid. Therefore, the carboxylic acid group must first be protected. After the reduction of the other two positions, the protecting group is removed to yield this compound.

Regioselective Synthesis Techniques

Regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds like this compound. Achieving the desired 1,3,5-substitution pattern often relies on the directing effects of the functional groups present on the benzene (B151609) ring. For instance, in the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, a related compound, regiocontrol is achieved through Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) google.com. This highlights a method where the substitution pattern is pre-determined by the starting material.

For this compound, a regioselective approach could start from a compound like 3,5-dinitrotoluene. The nitro groups can be reduced to amino groups, which are then converted to hydroxylamines and subsequently to hydroxymethyl groups, while the methyl group is oxidized to a carboxylic acid. The specific sequence and choice of reagents are critical to ensure the correct regiochemical outcome.

Functional Group Interconversions and Esterification of this compound

The three functional groups of this compound—a carboxylic acid and two primary alcohols—allow for a wide range of chemical modifications. Esterification of the carboxylic acid is a particularly common and useful transformation.

One of the most fundamental methods for this conversion is Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid tcu.eduiajpr.com. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed tcu.edu.

Alternatively, milder conditions can be employed using coupling reagents. A widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst rasayanjournal.co.injocpr.com. This reaction is typically carried out at room temperature in an inert solvent like dichloromethane. The DCC activates the carboxylic acid, which then reacts with the alcohol to form the ester jocpr.com. This method is advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is also a key functional group interconversion, as demonstrated in the synthetic pathway from methyl 3,5-bis(hydroxymethyl)benzoate chemicalbook.com.

Table 1: Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents & Catalyst | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents tcu.eduiajpr.com. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields rasayanjournal.co.injocpr.com. |

Preparation of Advanced Derivatives for Specific Research Applications

The hydroxyl groups of this compound are also targets for derivatization, enabling the synthesis of more complex molecules with tailored properties for various research fields, including materials science and medicinal chemistry.

Alkoxy and Aryloxy Derivatives of this compound

The conversion of the hydroxymethyl groups to alkoxy or aryloxy ethers expands the molecular diversity obtainable from this core structure. A standard method for forming these ether linkages is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form alkoxides. These nucleophilic alkoxides are then reacted with an alkyl halide (for alkoxy derivatives) or an aryl halide (for aryloxy derivatives) to form the desired ether. The carboxylic acid group typically needs to be protected as an ester during this process to prevent it from reacting with the base.

For example, to synthesize a dialkoxy derivative, methyl 3,5-bis(hydroxymethyl)benzoate could be treated with sodium hydride followed by an alkyl bromide. Subsequent hydrolysis of the methyl ester would yield the 3,5-bis(alkoxymethyl)benzoic acid.

The synthesis of aryloxy derivatives follows a similar principle. The formation of benzyloxy derivatives, for instance, is a common strategy in the synthesis of dendrimers and other complex architectures. Research on related molecules, such as 3,5-bis(benzyloxy)benzoic acid, demonstrates the formation of aryl ether linkages on a benzoic acid scaffold, which serves as a precedent for similar transformations on this compound researchgate.net. These derivatives are valuable in creating larger, well-defined molecular structures researchgate.net.

Table 2: Summary of Synthetic Reactions

| Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Saponification | Methyl 3,5-bis(hydroxymethyl)benzoate | NaOH, MeOH/H₂O | This compound | 98.0% | chemicalbook.com |

| Esterification | 3-Hydroxybenzoic acid | DCC, DMAP, Aromatic acid | Ester/hybrid derivative | Good | rasayanjournal.co.in |

Derivatives with Modified Hydroxymethyl Groups

The hydroxymethyl groups of this compound are primary alcohols, making them amenable to a variety of chemical transformations. These modifications can introduce new functionalities, alter the molecule's polarity, and enable its use as a versatile building block in the synthesis of more complex structures. Key derivatization strategies focus on the conversion of the hydroxyl groups into other functional moieties such as azides, amines, and esters.

One important class of derivatives is the azido-substituted compounds. The synthesis of 3,5-bis(azidomethyl)benzoic acid can be achieved through a nucleophilic substitution reaction. researchgate.netacs.org This typically involves the conversion of the hydroxymethyl groups to a better leaving group, such as a halide, followed by reaction with an azide (B81097) salt like sodium azide. researchgate.netacs.org These azido (B1232118) derivatives are valuable intermediates, for instance, in click chemistry for the construction of triazole-containing molecules.

Another significant derivatization involves the reduction of the hydroxymethyl groups or their conversion to amines. 3,5-Bis(aminomethyl)benzoic acid is a key derivative with two primary amine functionalities. a2bchem.comsigmaaldrich.comambeed.com The synthesis of this compound can be approached by the reduction of the corresponding diazide or dinitrile, or through other standard amination procedures. The resulting amino groups provide sites for further functionalization, such as amide bond formation.

Enzymatic reactions have also been explored for the selective modification of hydroxymethyl groups. For instance, lipases can be employed for the selective esterification of primary hydroxyl groups. While direct enzymatic esterification on this compound is not extensively documented in the provided results, studies on similar diol scaffolds, such as 5,5′-bis(hydroxymethyl)furoin, demonstrate the feasibility of using enzymes like Candida antarctica lipase (B570770) B (CALB) for selective acylation. rsc.org This enzymatic approach offers a green and selective alternative to traditional chemical methods.

Table 1: Examples of Derivatives with Modified Hydroxymethyl Groups

| Derivative Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 3,5-Bis(azidomethyl)benzoic acid | 3,5-Bis(bromomethyl)benzoic acid | Sodium azide | researchgate.netacs.org |

| 3,5-Bis(aminomethyl)benzoic acid | 3,5-Dicyanobenzoic acid | Reducing agent (e.g., H₂/Pd) | a2bchem.comsigmaaldrich.comambeed.com |

| Oligoesters | 5,5′-Bis(hydroxymethyl)furoin | Diethyl esters, Candida antarctica lipase B | rsc.org |

Halogenated Derivatives and their Synthetic Routes

Halogenation of the aromatic ring or the methyl groups of this compound introduces significant changes in the electronic properties and reactivity of the molecule. Fluorinated derivatives, in particular, are of interest in medicinal chemistry and materials science.

A notable example is the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. google.com Although not a direct halogenation of this compound, its synthesis from 3,5-bis(trifluoromethyl)bromobenzene illustrates a common strategy for introducing trifluoromethyl groups onto a benzene ring. This process involves the formation of a Grignard reagent from the brominated precursor, followed by carboxylation with carbon dioxide. google.com The trifluoromethyl groups are electron-withdrawing and can significantly alter the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Direct halogenation of the hydroxymethyl groups can also be achieved. For instance, reaction with a brominating agent can convert the diol to 3,5-bis(bromomethyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Synthetic Route for a Halogenated Benzoic Acid Derivative

| Product | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)bromobenzene | Magnesium, Carbon dioxide | Grignard reaction and carboxylation | google.com |

Incorporation of Heteroaromatic Moieties

The incorporation of heteroaromatic rings into the structure of this compound can lead to compounds with interesting photophysical, coordination, and biological properties. This can be achieved by utilizing the reactivity of the hydroxymethyl groups to link pre-formed heteroaromatic units.

A direct example is the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. rsc.org This synthesis starts with the bromination of the hydroxymethyl groups of methyl 3,5-bis(hydroxymethyl)benzoate to yield methyl 3,5-bis(bromomethyl)benzoate. Subsequent nucleophilic substitution with 1H-1,2,4-triazole in the presence of a base like cesium carbonate affords the desired triazole-containing product. rsc.org This strategy provides a straightforward method for introducing triazole moieties.

Table 3: Synthesis of a Derivative with Heteroaromatic Moieties

| Product | Starting Material | Key Reagents | Reaction Sequence | Reference |

|---|---|---|---|---|

| Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate | Methyl 3,5-bis(hydroxymethyl)benzoate | N-Bromosuccinimide, 1H-1,2,4-triazole, Cesium carbonate | Bromination followed by Nucleophilic Substitution | rsc.org |

Mechanistic Studies of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms of synthetic transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. While direct mechanistic studies on this specific compound are not extensively detailed in the provided search results, insights can be drawn from studies on structurally related molecules.

A computational study using Density Functional Theory (DFT) has been conducted on the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This study investigated the molecular electrostatic potential (MEP) mapping, frontier molecular orbitals, and global reactivity descriptors of the molecule. Such computational analyses help in understanding the reactivity and the nature of the transition states involved in the amidation reaction. mdpi.com

Furthermore, a detailed computational investigation of the mechanism of 4-(hydroxymethyl)benzoic acid synthesis from ethylene (B1197577) and 5-(hydroxymethyl)furoic acid catalyzed by Sn-BEA has been reported. researchgate.net This study, using DFT calculations, elucidated that the reaction proceeds via a Diels-Alder cycloaddition followed by a Lewis acid-catalyzed dehydration. The study also explored different reaction pathways and the role of the catalyst in stabilizing the transition state. researchgate.net Although this study focuses on an isomer, the methodologies and the types of mechanistic questions addressed are highly relevant for understanding the reactivity of this compound in similar transformations.

Mechanistic considerations are also important in understanding the formation of hybrid derivatives. For instance, in the synthesis of ester derivatives of 3-hydroxybenzoic acid using DCC as a dehydrating agent, the proposed mechanism involves the activation of the carboxylic acid by DCC followed by nucleophilic attack of the alcohol. rasayanjournal.co.in

Supramolecular Chemistry and Crystal Engineering of 3,5 Bis Hydroxymethyl Benzoic Acid Systems

Fundamental Principles of Hydrogen Bonding in 3,5-Bis(hydroxymethyl)benzoic Acid Derivatives

Hydrogen bonding is the dominant force directing the self-assembly of this compound systems. The molecule possesses three key functional groups capable of forming strong hydrogen bonds: a carboxylic acid group and two hydroxymethyl groups. The specific interactions of these groups dictate the resulting supramolecular structures.

Carboxylic Acid Dimerization Motifs

A foundational interaction in the crystal structures of this compound and its derivatives is the formation of carboxylic acid dimers. acs.orgnih.govmdpi.com This common supramolecular synthon involves two carboxylic acid groups from adjacent molecules forming a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. This dimerization effectively doubles the size of the interacting unit and introduces additional hydrogen bonding sites, which significantly influences the physical properties and the subsequent assembly of the molecules. youtube.com The stability of these dimers is a key factor in the formation of larger, ordered networks. dtu.dk

Role of Hydroxyl Groups in Intermolecular Interactions

The two hydroxymethyl groups at the 3 and 5 positions of the benzene (B151609) ring play a crucial role in extending the hydrogen-bonding network beyond the initial carboxylic acid dimer. acs.orgnih.govmdpi.comacs.org These hydroxyl groups can act as both hydrogen bond donors (from the -OH group) and acceptors (the oxygen atom), allowing for the formation of a variety of intermolecular connections. nih.govcymitquimica.com The flexibility of the -CH2OH arms allows for conformational adjustments that can accommodate different packing arrangements and guest molecules. The interplay between the hydroxyl groups and the carboxylic acid dimers leads to the formation of complex, higher-order structures. acs.orgnih.gov

Self-Assembly Phenomena and Network Formation

Formation of Zigzag Hydrogen-Bonded Networks

In several derivatives of this compound, the hydrogen-bonded dimers organize into one-dimensional zigzag chains. acs.orgnih.govmdpi.com This arrangement arises from the intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent dimers. For instance, methoxy (B1213986) and benzyloxy derivatives of this compound have been observed to form these zigzag networks. acs.org An ethyl benzoate (B1203000) derivative also exhibits a zigzag hydrogen-bonded network. acs.org

Development of Straight Hydrogen-Bonded Networks and Ladder Structures

Under specific conditions, a straight or linear hydrogen-bonded network can be formed instead of a zigzag pattern. acs.orgnih.govmdpi.com A notable example is the benzyloxy derivative of this compound, which, upon inclusion of solvent molecules like methanol (B129727) or ethanol (B145695), transforms its network into a ladder-like structure. acs.org This demonstrates the influence of guest molecules on the final supramolecular architecture.

Alternate Hydrogen-Bonded Architectures

The versatility of the this compound framework allows for the formation of other, more complex hydrogen-bonded networks. nih.govmdpi.com For example, the introduction of a long alkoxy group, such as a hexyloxy group, can lead to the formation of an alternate hydrogen-bonded network, deviating from the more common zigzag or straight patterns. acs.org The ability to form diverse networks highlights the potential for designing materials with specific structural properties by modifying the substituents on the benzoic acid core. nih.gov

Crystal Packing and Polymorphism Studies

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by intermolecular interactions. In the case of this compound, the presence of carboxylic acid and hydroxymethyl functional groups allows for a rich variety of hydrogen bonding motifs, which are primary determinants of the resulting supramolecular architecture. The study of how these molecules pack and the potential for them to exist in different crystalline forms (polymorphism) is crucial for understanding and engineering their material properties. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. cardiff.ac.uk These different forms, known as polymorphs, have the same chemical composition but differ in their physical properties. cardiff.ac.uk

Analysis of Packing Coefficients in Co-Crystals

The packing coefficient, or Kitaigorodskii density index, is a measure of the efficiency with which molecules fill the space within a crystal lattice. It is calculated as the ratio of the volume occupied by the molecules in the unit cell to the total volume of the unit cell. While specific studies detailing the packing coefficients of this compound co-crystals are not extensively documented in the provided literature, the principles of crystal packing are fundamental to its structural chemistry.

Impact of Solvents on Crystal Structure and Guest Inclusion

Solvents play a critical role in the crystallization process and can significantly influence the final crystal structure. researchgate.net This phenomenon, often termed solvate formation or pseudopolymorphism, occurs when solvent molecules are incorporated into the crystal lattice. nih.gov For this compound and its derivatives, the choice of solvent can dictate the type of supramolecular network that is formed and lead to the inclusion of solvent molecules as guests within the host lattice. acs.org

Research has shown that hydrogen-bonded dimers of benzoic acid derivatives with hydroxymethyl groups can create various crystal structures depending on the solvent used for crystallization. acs.org For example, a benzyloxy derivative of this compound forms a ladder-like structure that creates pores capable of trapping methanol or ethanol molecules. acs.org This demonstrates a direct link between the solvent and the resulting crystal architecture, where the solvent becomes an integral part of the structure. The polarity and molecular size of the solvent are key factors that can affect crystal morphology and guest inclusion. researchgate.net

| System | Solvent | Observed Structural Feature | Reference |

| Benzyloxy derivative of this compound | Methanol | Formation of a ladder structure with confined methanol molecules. | acs.org |

| Benzyloxy derivative of this compound | Ethanol | Formation of a ladder structure with confined ethanol molecules. | acs.org |

Pseudopolymorphism Investigations

Pseudopolymorphism is a specific type of polymorphism where the different crystal forms, known as pseudopolymorphs, contain solvent molecules within the crystal lattice in addition to the primary compound. nih.gov These are also referred to as solvates, or hydrates if the solvent is water. The investigation of pseudopolymorphism is critical as the inclusion of solvents can alter the physicochemical properties of the solid state.

In the context of this compound systems, the formation of different crystal structures upon crystallization from different solvents, such as methanol and ethanol, is a clear indication of pseudopolymorphism. acs.org The resulting structures are not true polymorphs of the acid itself, but rather distinct crystalline solvates. Each solvate represents a unique pseudopolymorph with a specific host-guest stoichiometry and crystal packing arrangement. For example, multicomponent crystals containing trimesic acid and t-butylamine have been shown to exist as different polymorphs, one of which is based on sheets of anions arranged in a hydrogen-bonded honeycomb network. cardiff.ac.uk This illustrates how molecular components can assemble into different stable arrangements, a phenomenon central to pseudopolymorphism. cardiff.ac.uk

Host-Guest Chemistry Applications

The ability of this compound and its derivatives to form crystalline solids with included solvent molecules is a direct manifestation of host-guest chemistry. In these systems, the supramolecular assembly of the acid molecules creates cavities or channels—the "host"—that can accommodate smaller molecules—the "guests." acs.orgnih.gov

The hydrogen-bonded dimers of this compound derivatives act as versatile hosts. acs.org The four hydroxymethyl groups on the dimer provide multiple hydrogen-bonding sites that can be engineered to create specific network architectures. acs.org The formation of a ladder structure by a benzyloxy derivative that confines methanol or ethanol is a prime example of this designed host-guest system. acs.org The pores within this ladder structure are specifically sized to trap these small alcohol molecules, demonstrating selectivity in guest inclusion. This principle is fundamental and has potential applications in areas such as separation, storage, and sensing of small molecules.

Applications of 3,5 Bis Hydroxymethyl Benzoic Acid As a Versatile Building Block in Materials Science

Integration into Dendrimeric Architectures

The AB2-type structure of 3,5-bis(hydroxymethyl)benzoic acid, where 'A' is the carboxyl group and 'B' represents the two hydroxymethyl groups, makes it an ideal building block for dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The unique architecture of dendrimers, featuring a central core, repeating branched units, and a periphery of functional groups, imparts them with properties that are distinct from linear polymers. researchgate.netmdpi.com

Polyester (B1180765) dendrimers are a significant class of dendrimers that have garnered considerable interest due to their relative ease of synthesis and potential for biocompatibility and biodegradability. mdpi.commdpi.com Derivatives of this compound are key precursors in the creation of these structures.

A common strategy involves protecting the carboxylic acid group of a related compound, 3,5-dihydroxybenzoic acid, as a methyl ester. jlu.edu.cn The hydroxyl groups are then reacted with a suitable reagent, such as benzoyl chloride, to form ester linkages. jlu.edu.cn Subsequent deprotection of the methyl ester yields a carboxylic acid, which can then be coupled with another monomer unit, like methyl 3,5-dihydroxybenzoate, to build the next generation of the dendron. jlu.edu.cn This iterative process of protection, esterification, and deprotection allows for the controlled, layer-by-layer growth of the dendrimer. jlu.edu.cn Finally, the resulting dendritic fragments (dendrons) can be attached to a multifunctional core, such as 4,4'-biphenol, to form the complete dendrimer. jlu.edu.cn

Another important building block for polyester dendrimers is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA). mdpi.comnih.gov This compound, structurally similar to this compound in its AB2 nature, is widely used to create aliphatic polyester dendrimers that are non-toxic and biodegradable, making them suitable for biomedical applications. mdpi.comnih.govnih.gov The synthesis often involves protecting the carboxylic acid as a benzyl (B1604629) ester and the hydroxyl groups as acetates, followed by iterative deprotection and coupling steps. mdpi.com

| Building Block Derivative | Synthetic Strategy | Resulting Dendrimer Type | Key Features |

| Methyl 3,5-bisbenzoyloxybenzoate | Protection/deprotection of carboxyl group, esterification | Aromatic Polyester | Controlled generation growth |

| 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) | Protection of carboxyl and hydroxyl groups, iterative coupling | Aliphatic Polyester | Biocompatible, biodegradable |

While polyester dendrimers are common, the fundamental principles of dendritic synthesis can be extended to other polymer families, such as polyamides. Polyamide dendrimers can be synthesized using precursors that are structurally analogous to this compound. For instance, 3,5-diaminobenzoic acid can serve as an AB2 monomer where the amine groups act as the 'B' functionalities. beilstein-journals.org

The synthesis of polyamide dendrimers can involve the reaction of 3,5-diaminobenzoic acid with aldehydes, such as benzaldehyde, to form imine linkages, which are subsequently reduced to secondary amines. beilstein-journals.org This process creates a branched structure that can be further elaborated. Dendrimers with external lipid surfaces have been synthesized with molecular weights up to 25,246 (6th generation) and have shown the ability to form supramolecular aggregates. nih.gov These polyamide structures exhibit potential as drug carriers. nih.gov

The convergent method of dendrimer synthesis, developed by Hawker and Fréchet, offers an alternative to the divergent approach. In the convergent strategy, the dendrimer is built from the periphery inwards, with the final step being the attachment of the pre-formed dendrons to a central core. researchgate.net This method often results in cleaner products as it requires a limited number of reactions at each step. researchgate.net

Phenol (B47542) analogs, such as 4-(triallylsilyl)phenol, can be utilized in convergent syntheses. uu.nl This compound can be used as a readily functionalizable core unit for the synthesis of carbosilane dendrimers. uu.nl For example, three equivalents of this phenol can be reacted with a trifunctional core like 1,3,5-benzenetricarbonyl trichloride (B1173362) to create a first-generation dendron. uu.nl This demonstrates the versatility of phenolic structures in building complex dendritic architectures through a convergent pathway. The use of triazine-based dendrons has also been explored in convergent synthesis. nih.gov

Dendrimers serve as excellent multifunctional scaffolds due to their globular shape, monodispersity, and the high density of functional groups on their surface. nih.govnih.gov This allows for the attachment of various molecules with different functionalities, making them ideal for applications in drug delivery, diagnostics, and as imaging agents. mdpi.comnih.govnih.gov

The design of multifunctional dendrimers often involves creating structures with orthogonal reactive sites, allowing for the selective modification of different parts of the dendrimer. diva-portal.org For instance, a dendrimer can be designed with internal functionalities for carrying a payload, such as a drug or dye, while the surface is modified with groups that enhance solubility or facilitate cellular uptake. nih.gov This can be achieved by using building blocks that allow for the introduction of different chemical handles at various stages of the synthesis. diva-portal.org Polyester dendrimers based on bis-MPA have been functionalized with peripheral alkyne groups for "click" chemistry and a core dipicolylamine (DPA) moiety for radiolabeling, showcasing their potential as imaging agents. nih.gov

| Dendrimer Application | Design Strategy | Key Functional Moieties |

| Drug Delivery | Covalent attachment of drugs to the interior | Cleavable linkers, solubilizing surface groups |

| Diagnostic Probes | Internal and surface functionalization | Fluorescent dyes (e.g., FITC), targeting ligands |

| Imaging Agents | Core functionalization | Radiometal chelators (e.g., DPA) |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylate functionality and the hydroxymethyl groups of this compound and its derivatives make them excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids composed of metal ions or clusters connected by organic linkers.

The design of ligands for MOFs and coordination polymers is crucial in dictating the final structure and properties of the material. Ligands derived from the this compound structure offer several advantages. The carboxylate group readily coordinates to metal centers in various modes (monodentate, bidentate, bridging), while the hydroxymethyl groups can participate in hydrogen bonding to stabilize the framework or can be further functionalized. researchgate.net

For example, derivatives of 3,5-dihydroxybenzoic acid, where the hydroxyl hydrogens are replaced with benzyl or pyridyl moieties, have been used to synthesize a series of lanthanide-based coordination polymers. nih.gov These polymers exhibit one-dimensional chain structures and interesting photophysical properties. nih.gov Similarly, coordination polymers have been constructed using ligands like 3,5-bis(imidazole-1-yl)pyridine in conjunction with benzoic acid, resulting in structures with varied dimensionalities and luminescent properties. researchgate.net

The flexibility of the ligand can also influence the resulting framework. The use of flexible tetracarboxylic acid linkers has been shown to be effective in constructing coordination polymers with interesting architectures. mdpi.com Furthermore, the incorporation of additional functional groups, such as in 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, can lead to MOFs with enhanced properties, such as photocatalytic activity for the degradation of dyes and antibiotics. mdpi.com

| Ligand Derivative | Metal Ion | Resulting Structure | Notable Property |

| 3,5-bis(benzyloxy)benzoic acid | Eu(III), Tb(III), Gd(III) | 1D Coordination Polymer | Photophysical properties |

| 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Eu(III), Tb(III), Gd(III) | 1D Coordination Polymer | Photophysical properties |

| 3,5-bis(imidazole-1-yl)pyridine / benzoic acid | Co(II), Mn(II), Zn(II) | 1D, 2D, and 3D Networks | Luminescence |

| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Ni(II), Mn(II), Cd(II) | Coordination Polymers | Photocatalytic activity |

Topological Analysis of Framework Structures

The predictable self-assembly of this compound and its derivatives facilitates the formation of intricate hydrogen-bonded organic frameworks (HOFs). The analysis of these frameworks extends beyond simple geometric description to a more fundamental understanding of their connectivity, known as topological analysis. In this approach, molecules are treated as nodes and the hydrogen bonds that connect them as links, allowing the entire structure to be simplified into a network topology.

Research into benzoic acid derivatives possessing two hydroxymethyl groups has shown that they are excellent supramolecular tectons for crystal engineering. The fundamental unit is often a hydrogen-bonded dimer formed via the carboxylic acid groups. This dimer then acts as a larger building block possessing four additional hydrogen-bonding sites—the hydroxymethyl groups—which can propagate the network in various dimensions. Depending on the substituents and the crystallization conditions, different network topologies can be achieved. For instance, derivatives with methoxy (B1213986) and benzyloxy groups have been observed to form two-dimensional zigzag hydrogen-bonded networks. nih.gov

The underlying topology of such hydrogen-bonded structures (HBS) can be systematically classified using tools like the Reticular Chemistry Structure Resource (RCSR), which assigns three-letter symbols to describe the net's connectivity. nih.gov While a specific topological analysis assigning RCSR symbols to frameworks derived purely from this compound is an area of ongoing research, the principles are well-established. The observed zigzag and ladder-like networks demonstrate how the strategic placement of functional groups on the parent molecule dictates the resulting supramolecular architecture, a key aspect of topological design. nih.govnih.gov The formation of these ordered, multi-dimensional arrays underscores the compound's utility in creating predictable crystalline solids based on hydrogen bonding.

Rational Design of Porous Materials

The rational design of porous materials, such as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), relies on the use of well-defined molecular building blocks to create structures with tailored pore sizes and functionalities. illinois.eduacs.org this compound is an exemplary building block for this purpose due to its rigid structure and multiple, directional hydrogen-bonding sites.

The ability to control the resulting solid-state structure has been demonstrated through the crystallization of its derivatives. The hydrogen-bonded dimer of the acid, featuring four hydroxymethyl groups, can create distinct network patterns based on chemical and environmental inputs. nih.gov This control is the essence of rational design. For example, when a benzyloxy derivative of the acid was crystallized, it formed a zigzag hydrogen-bonded network. However, upon the inclusion of methanol (B129727) or ethanol (B145695) as guest molecules during crystallization, the topology transformed into a straight, ladder-type network. nih.gov This ladder structure contains pores where the solvent molecules are confined, demonstrating the creation of a porous material through deliberate design.

This strategy, where the building block's geometry and the synthetic conditions are chosen to target a specific structure, is fundamental to reticular chemistry. illinois.edu The table below summarizes how modifications to the parent structure and the inclusion of guest molecules can be used to rationally guide the assembly of different porous networks.

| Derivative Substituent | Included Solvent | Resulting Network Topology | Porosity |

| Benzyloxy | None | Zigzag Network | Non-porous |

| Benzyloxy | Methanol or Ethanol | Straight Ladder Network | Porous (confines solvent) |

| Hexyloxy | None | Alternate Network | Non-porous |

This table illustrates the rational control over network topology using derivatives of this compound, based on findings from crystal structure analysis. nih.gov

Precursor for Polymeric Systems

The unique chemical functionalities of this compound allow it to serve as a precursor to specialized monomers for advanced polymeric systems. By chemically modifying its functional groups, monomers can be designed for use in helix-sense-selective polymerization, conjugated polymers with tailored optical properties, and supramolecular liquid crystalline polymers.

One of the most sophisticated applications of this building block is in the synthesis of helical polymers. Derivatives such as 3,5-bis(hydroxymethyl)phenylacetylene are used as achiral monomers in a process called helix-sense-selective polymerization (HSSP). oup.comoup.com When polymerized using a chiral rhodium catalyst system, such as [Rh(nbd)Cl]₂ with a chiral amine co-catalyst, the resulting polyacetylene backbone is forced to adopt a predominantly one-handed helical conformation. oup.comoup.com

A critical feature for the success of this process is the presence of the two hydroxymethyl groups derived from the original acid. These groups form intramolecular hydrogen bonds that stabilize the helical structure of the polymer chain. oup.com This stabilization is robust, helping to maintain the polymer's conformation. The polymerization of various achiral phenylacetylene (B144264) monomers bearing the 3,5-bis(hydroxymethyl)phenyl moiety has been successfully achieved, yielding optically active helical polymers from entirely achiral starting monomers. oup.com

The helical polymers created via the HSSP of 3,5-bis(hydroxymethyl)phenylacetylene derivatives are inherently chiral and thus exhibit chiroptical properties. oup.com These properties, which describe the differential interaction of the material with left- and right-circularly polarized light, are a direct result of the induced one-handed helical structure of the conjugated polyacetylene backbone.

The chiroptical activity is confirmed by circular dichroism (CD) spectroscopy, which shows characteristic Cotton effect signals for the helical polymers. oup.com The CD spectra provide a signature of the helical conformation, and the fact that polymers synthesized with (R)- and (S)-chiral co-catalysts produce mirror-image CD spectra confirms the enantiomeric nature of the resulting polymer conformations. oup.com By attaching different π-conjugated side groups to the phenylacetylene monomer, the specific chiroptical response can be further tuned. oup.com This demonstrates a powerful method for designing conjugated polymers where chirality and its associated optical properties are not dependent on a stereocenter but are controlled at the macromolecular level.

The table below presents findings from the polymerization of a 3,5-bis(hydroxymethyl)phenylacetylene derivative bearing a hydrogalvinoxyl moiety (m-HGTHPA).

| Monomer | Catalyst System | Polymer Yield (%) | Specific Rotation [α]D (deg) | Key Finding |

| m-HGTHPA | [Rh(nbd)Cl]₂ / (R)-PEA | 87 | +100 | Induced helical structure with chiroptical activity. |

| m-HGTHPA | [Rh(nbd)Cl]₂ / (S)-PEA | 81 | -102 | Mirror-image chiroptical activity, confirming enantiomeric conformation. |

Data adapted from research on helix-sense-selective polymerization, demonstrating the design of chiroptical polymers. oup.com (PEA: 1-phenylethylamine)

Supramolecular liquid crystalline polymers can be formed through the self-assembly of small molecules driven by non-covalent interactions, most notably hydrogen bonding. unl.edunih.gov The benzoic acid functional group is a cornerstone of this approach, capable of forming robust, directional hydrogen bonds. unl.edunih.gov this compound is an ideal candidate for designing such materials. It possesses a rigid core and three potent hydrogen-bonding sites (one carboxylic acid and two hydroxymethyl groups), providing the necessary directionality and interaction strength to form ordered, anisotropic superstructures characteristic of liquid crystals. nih.gov

The general strategy involves combining a hydrogen-bond donor (like a benzoic acid) with a hydrogen-bond acceptor (like a pyridine) to form a mesogenic, or liquid crystal-forming, complex. unl.edu These complexes can then self-assemble into main-chain or side-chain liquid crystalline polymers. nih.gov While direct synthesis of a liquid crystal polymer from this compound specifically is a developing area, its proven ability to form extended hydrogen-bonded networks, such as zigzag chains and ladder-like structures, confirms its capacity for the type of self-assembly required. nih.gov The multiple hydrogen-bonding sites offer the potential for creating more complex and stable liquid crystalline networks compared to simpler benzoic acids.

Contributions to Nanostructured Materials

Nanostructured materials, which have features on the nanometer scale, often derive their unique properties from this small-scale organization. ukri.org this compound contributes to this field primarily through its exceptional ability to drive the self-assembly of molecules into well-defined nanostructures.

The helical polymers discussed previously are themselves one-dimensional (1D) nanostructured materials, where the diameter of the helix is on the nanometer scale. oup.com Similarly, the hydrogen-bonded organic frameworks (HOFs) it forms are examples of two-dimensional (2D) or three-dimensional (3D) nanostructured materials, sometimes with nanoporous characteristics. nih.gov

Furthermore, benzoic acid derivatives are known to self-assemble at liquid-solid interfaces to create highly ordered 2D nanostructures. Studies on analogous molecules like 1,3,5-benzenetribenzoic acid show they can form self-assembled monolayers (SAMs) on surfaces, creating patterns of molecular rows and even nanotunnels. rsc.orgresearchgate.net The underlying principles of surface assembly, driven by a combination of hydrogen bonding and molecule-substrate interactions, are directly applicable to this compound. Its functional groups provide the necessary anchors and intermolecular links to form such ordered surfaces, paving the way for its use in creating nanopatterned coatings and functional interfaces.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Techniques

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. By analyzing the pattern of scattered X-rays from a crystal, detailed information about bond lengths, bond angles, and the spatial arrangement of atoms can be obtained.

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of a compound. semanticscholar.org This technique involves growing a suitable single crystal of 3,5-Bis(hydroxymethyl)benzoic acid and exposing it to a beam of X-rays. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 822067. nih.gov This analysis provides definitive confirmation of the covalent structure, including the substitution pattern of the benzene (B151609) ring and the conformation of the hydroxymethyl and carboxylic acid groups. Such studies are crucial for understanding the molecule's geometry and stereochemistry. The process typically involves mounting a crystal on a diffractometer and collecting data at a specific temperature, often a low temperature like 100 K, to minimize thermal vibrations and obtain a more precise structure. nih.gov

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Temperature | 100 K - 293 K |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Data collection method | ω and φ scans |

| Structure solution | Direct methods |

Note: This table represents typical parameters for single-crystal X-ray diffraction experiments and is for illustrative purposes.

While single-crystal analysis provides the ultimate structural detail, powder X-ray diffraction (PXRD) is a more accessible and rapid technique for the characterization of bulk crystalline materials. units.it It is particularly valuable for confirming the phase identity of a synthesized batch of this compound and for investigating the possibility of polymorphism—the existence of multiple crystalline forms of the same compound. semanticscholar.orgnih.gov

Each crystalline polymorph gives a unique PXRD pattern, which serves as a fingerprint for that specific phase. units.it The pattern consists of a series of peaks at different scattering angles (2θ), corresponding to the various lattice planes in the crystal structure. By comparing the PXRD pattern of a sample to a reference pattern obtained from a known single crystal or a standard, one can confirm its identity and purity. nist.gov For example, the United States Pharmacopeia (USP) sets specific criteria for identity confirmation based on the agreement of peak positions and relative intensities. units.it

Although specific studies on the polymorphism of this compound are not widely reported, the potential for different packing arrangements due to the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups makes PXRD an important tool for any solid-state characterization of this compound. Different crystallization conditions, such as the choice of solvent, could potentially lead to different polymorphs. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

Table 2: Potential Intermolecular Interactions in this compound for Hirshfeld Analysis

| Interaction Type | Description |

|---|---|

| O—H···O | Strong hydrogen bonds involving the carboxylic acid and hydroxymethyl groups. |

| C—H···O | Weaker hydrogen bonds between aromatic or methylene (B1212753) protons and oxygen atoms. |

| H···H | General van der Waals contacts. |

| C···H/H···C | Interactions involving the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The spectra are characterized by the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the various resonances.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the protons of the hydroxyl and carboxylic acid groups. A reported ¹H NMR spectrum in DMSO-d₆ shows signals at approximately 7.77 ppm and 7.48 ppm for the aromatic protons, 5.30 ppm for the hydroxyl protons of the CH₂OH groups, and 4.60 ppm for the methylene (CH₂) protons. The carboxylic acid proton is observed as a broad singlet around 12.85 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect signals for the carboxyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methylene carbons of the hydroxymethyl groups. docbrown.infochemicalbook.com The symmetry of the molecule (C₂ᵥ) means that certain carbon atoms are chemically equivalent, leading to a simpler spectrum than would be expected for an asymmetric analogue.

Table 3: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Chemical Shift (δ, ppm) (DMSO-d₆) |

|---|---|---|

| Carboxylic acid (-COOH) | broad s | ~12.85 chemicalbook.com |

| Aromatic (Ar-H) | s | ~7.77 chemicalbook.com |

| Aromatic (Ar-H) | s | ~7.48 chemicalbook.com |

| Hydroxyl (-CH₂OH ) | t | ~5.30 chemicalbook.com |

Note: Chemical shifts are dependent on the solvent and concentration.

In certain molecules, the observed multiplicity of a ¹H NMR signal does not follow the simple n+1 rule. This phenomenon, known as virtual coupling or deceptive simplicity, occurs when a proton is coupled to a neighboring proton (or group of protons) which is, in turn, strongly coupled to another, more distant proton. This can happen in rigid systems or where chemical shifts of coupled protons are very close.

While specific studies on virtual coupling in this compound are not documented, the principle can be observed in structurally related aromatic monomers. For instance, in complex substituted benzene derivatives, the protons on the ring can form a tightly coupled spin system. If the chemical shifts of two adjacent aromatic protons (e.g., H-A and H-B) are very similar, and a third proton (H-X) is coupled to H-B but not H-A, the signal for H-X might appear more complex than a simple doublet. This is because H-X is "virtually" coupled to H-A through the strong H-A to H-B coupling. Understanding such higher-order effects is crucial for the accurate interpretation of NMR spectra in complex monomers used for polymer and materials synthesis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions, such as hydrogen bonding, in "this compound."

FTIR Spectroscopy: The FTIR spectrum of a related compound, benzoic acid, reveals characteristic absorption bands that are anticipated to be present in the spectrum of "this compound," with modifications arising from the hydroxymethyl substituents. A very broad band is typically observed in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the carboxylic acid group, broadened due to strong hydrogen bonding that leads to the formation of dimers. The presence of the two hydroxymethyl groups would also contribute to the O-H stretching vibrations, likely appearing as a distinct, sharper band around 3500-3200 cm⁻¹ when not involved in strong hydrogen bonding, or also contributing to the broad hydrogen-bonded absorption. The C=O stretching vibration of the carboxylic acid group is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid and the hydroxymethyl groups, along with O-H bending vibrations, would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For benzoic acid, characteristic Raman peaks include those for the aromatic ring vibrations and the carboxylic acid group. researchgate.netspectrabase.com The symmetric C=O stretching vibration, which is often weak in the IR spectrum of the dimer, can be more prominent in the Raman spectrum. The study of low-frequency Raman spectra can provide information on the lattice vibrations and the strength of intermolecular hydrogen bonds.

The presence and nature of hydrogen bonding significantly influence the vibrational spectra. In the solid state, "this compound" is expected to form extensive hydrogen-bonded networks involving both the carboxylic acid and the hydroxymethyl functional groups. These interactions lead to shifts in the vibrational frequencies and broadening of the corresponding absorption bands, particularly for the O-H and C=O stretching modes.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong | Broadened due to strong intermolecular hydrogen bonding (dimer formation). |

| Hydroxymethyl O-H | Stretching | 3500-3200 | Medium to Strong | Position and width depend on the extent of hydrogen bonding. |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | |

| Carboxylic Acid C=O | Stretching | ~1700 | Strong | Position can shift based on hydrogen bonding. |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | |

| C-O | Stretching | 1300-1200 | Medium | From both carboxylic acid and hydroxymethyl groups. |

| O-H | Bending | 1440-1395 and ~920 | Medium, Broad | In-plane and out-of-plane bending, respectively. |

Chiroptical Spectroscopy (Circular Dichroism) for Helical Systems

"this compound" is an achiral molecule and, therefore, does not exhibit a circular dichroism (CD) signal in solution. However, derivatives of this compound can be designed to self-assemble into chiral supramolecular structures, such as helical nanofibers. In such cases, CD spectroscopy becomes an invaluable tool for characterizing the formation and handedness of these helical systems.

The CD spectrum of a supramolecular assembly is sensitive to the spatial arrangement of the chromophores within the structure. For aromatic compounds like derivatives of "this compound," the π-π stacking interactions between the benzene rings in a helical arrangement can give rise to a characteristic CD signal. The sign and intensity of the Cotton effects in the CD spectrum can provide information about the pitch and handedness (left- or right-handed) of the helix. For instance, the formation of a helical structure from a self-assembling chiral benzene-1,3,5-tricarboxamide, a related structural motif, has been shown to produce distinct CD signals corresponding to the handedness of the nanofiber. researchgate.net

Thermal Analysis (DSC, TGA) for Material Stability and Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and phase transitions of "this compound."

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would be expected to show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of the purity of the compound. For various benzoic acid derivatives, melting points can vary widely depending on the substituents. For co-crystals involving benzoic acid, DSC can reveal more complex thermal behavior, including multiple endotherms and exotherms corresponding to phase transitions or transformations. ucl.ac.uk

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for "this compound" would indicate its decomposition temperature. For many benzoic acid derivatives, decomposition occurs at temperatures above their melting points. The TGA data can reveal the temperature at which significant mass loss begins, providing information about the thermal stability of the compound. In some cases, mass loss can occur in multiple steps, indicating different decomposition pathways. For example, studies on hydroxy benzoic acid derivatives have shown that the decomposition kinetics can be determined using TGA. researchgate.net

Interactive Table: Expected Thermal Properties of this compound

| Property | Analytical Technique | Expected Observation | Significance |

| Melting Point | DSC | Endothermic peak | Purity and identification |

| Decomposition Temperature | TGA | Onset of mass loss | Thermal stability |

| Phase Transitions | DSC | Endothermic or exothermic peaks | Polymorphism, solid-state transformations |

Microscopy Techniques for Morphological Characterization (e.g., Polarized Optical Microscopy, Atomic Force Microscopy)

Microscopy techniques are vital for visualizing the morphology of "this compound" at both the micro and nanoscale.

Polarized Optical Microscopy (POM): POM is a valuable technique for observing crystalline materials. Since "this compound" is a crystalline solid, its crystals will be birefringent and can be visualized using POM. The technique can reveal information about the crystal habit, size, and the presence of different crystalline domains or polymorphs. For instance, studies on benzoic acid crystals have used POM to observe their alignment and growth. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. AFM would be particularly useful for characterizing the morphology of self-assembled structures of "this compound" and its derivatives on a substrate. For example, AFM has been used to visualize the self-assembly of peptide nanostructures and block copolymers into well-defined morphologies. researchgate.netresearchgate.net If "this compound" or its derivatives form nanofibers or other ordered aggregates, AFM could reveal their dimensions, such as height and width, and their arrangement on a surface.

Computational and Theoretical Investigations of 3,5 Bis Hydroxymethyl Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3,5-bis(hydroxymethyl)benzoic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry. crs4.itscispace.com These calculations would provide precise values for bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. crs4.it The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. crs4.it

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (hydroxyl) bond length | ~1.43 Å |

| O-H (hydroxyl) bond length | ~0.96 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~120° |

| H-O-C (hydroxyl) bond angle | ~109° |

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting spectroscopic properties, which can be used to interpret experimental data. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. crs4.it Comparing the calculated spectrum with experimental results helps in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the carboxylic acid and hydroxymethyl groups. While specific studies on this compound are not available, research on similar molecules like 3,5-dinitrobenzoic acid demonstrates the utility of this approach. crs4.it

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

For this compound, an MEP analysis would reveal:

Negative regions (red/yellow): These are associated with high electron density and are susceptible to electrophilic attack. These regions would be expected around the oxygen atoms of the carboxyl and hydroxymethyl groups. scispace.com

Positive regions (blue): These correspond to low electron density or an excess of positive charge and are prone to nucleophilic attack. Such regions would be located around the acidic hydrogen of the carboxylic acid and the hydrogens of the hydroxymethyl groups. scispace.com

This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which governs the self-assembly of the molecule.

Molecular Dynamics Simulations (if applicable to specific material systems)

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecular systems. researchgate.net While no specific MD studies on material systems of this compound were found, this methodology could be applied to understand its behavior in various environments. For example, MD simulations could model the aggregation of the molecule in solution, the dynamics at an interface, or the structural stability of a potential co-crystal. researchgate.net Simulations of benzoic acid and its derivatives have been used to investigate aggregation in confined spaces and the influence of additives on crystallization. researchgate.net

Theoretical Modeling of Supramolecular Assembly

The functional groups of this compound—a carboxylic acid and two hydroxymethyl groups—are all capable of forming strong hydrogen bonds. This makes the molecule an excellent candidate for forming well-defined supramolecular structures. Theoretical modeling can predict how these molecules will self-assemble.

A study that performed an X-ray single crystal investigation of this compound revealed that it forms a structure based on a carboxylic acid dimer . bohrium.com This is a common and robust supramolecular synthon where two carboxylic acid groups form a pair of strong O-H···O hydrogen bonds. Theoretical modeling would complement this experimental finding by:

Calculating the energy of this dimer and other possible hydrogen-bonded motifs to confirm the dimer's stability.

Exploring how the hydroxymethyl groups engage in further hydrogen bonding to extend the dimer into a 2D or 3D network.

Predicting the most likely packing arrangements of these assemblies in a crystal lattice.

Studies on structurally related molecules, such as other benzoic acid derivatives, show that a combination of strong hydrogen bonds (like the carboxylic acid dimer) and weaker interactions dictates the final supramolecular architecture.

Future Research Directions and Emerging Paradigms for 3,5 Bis Hydroxymethyl Benzoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods for synthesizing 3,5-Bis(hydroxymethyl)benzoic acid exist, such as the hydrolysis of its methyl ester precursor, chemicalbook.com the future of its production lies in the development of more efficient, scalable, and environmentally benign processes. The principles of green chemistry are increasingly guiding synthetic strategies, focusing on reducing hazardous waste, minimizing energy consumption, and utilizing renewable feedstocks.

Future research will likely target several key areas:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. This includes exploring novel metal-based or organocatalytic reduction and oxidation systems that can operate under milder conditions.

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a powerful strategy for sustainable synthesis. google.com Multi-enzyme cascades have been successfully engineered for the synthesis of other benzoic acid derivatives from renewable feedstocks like L-tyrosine and L-phenylalanine. researchgate.net A key future direction will be the discovery or engineering of enzymes, such as nitrilases or dehydrogenases, that can act on precursors to this compound, enabling production under ambient temperature and pressure in aqueous media. google.com

Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives

| Synthetic Approach | Precursor Example | Reagents/Catalyst | Key Advantages & Research Direction |

|---|---|---|---|

| Ester Hydrolysis | Methyl 3,5-bis(hydroxymethyl)benzoate | Sodium Hydroxide (B78521), HCl | High yield, straightforward. chemicalbook.com Future work could focus on catalytic hydrolysis. |

| Biocatalytic Hydrolysis | Benzonitrile derivatives | Nitrilase Enzyme | Environmentally friendly, mild conditions, high efficiency. google.com A key area for development. |

| Multi-enzyme Cascade | L-phenylalanine / L-tyrosine | Multiple engineered enzymes | Synthesis from renewable feedstocks, highly sustainable. researchgate.net |

| Solvent-Free Amidation | Stearic acid + Benzylamine derivative | Heat (140 °C) | Eliminates solvent waste, high atom economy. A relevant green chemistry principle. |

Advanced Supramolecular Architectures and Functional Crystalline Materials

The true potential of this compound lies in its ability to act as a versatile node or linker in the construction of higher-order materials. The three distinct functional groups—a carboxylate for coordination or hydrogen bonding, and two hydroxyl groups for further coordination or covalent linkage—allow for the formation of diverse and complex supramolecular assemblies. The known crystal structure of the molecule itself (CSD-822067) confirms its capacity for forming ordered solid-state arrangements. nih.gov

Future research will focus on using this molecule as a primary building block for:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound can coordinate to metal centers, while the hydroxymethyl groups can either remain as pendant functional groups within the pores or participate in secondary coordination, leading to complex network topologies. Research on analogous molecules like 3,5-(4-carboxybenzyloxy) benzoic acid has already demonstrated the formation of stable 2D and 3D coordination polymers with various metals.

Hydrogen-Bonded Organic Frameworks (HOFs): In the absence of metal ions, the directional nature of hydrogen bonds between the carboxylic acid and hydroxymethyl groups can be exploited to guide the self-assembly of porous, crystalline organic frameworks.

Covalent Organic Frameworks (COFs): The hydroxymethyl groups can be chemically modified or used directly in condensation reactions to form robust, porous, and fully covalent networks with exceptional thermal and chemical stability.

Table 2: Examples of Coordination Polymers from Structurally Related Benzoic Acid Linkers

| Linker Molecule | Metal Ion(s) | Resulting Structure | Dimensionality |

|---|---|---|---|

| 3,5-(4-carboxybenzyloxy) benzoic acid | Ce(III), Nd(III), Cu(II), Cd(II) | Coordination Polymers | 2D and 3D Networks |

| p-hydroxybenzoic acid | Co(II), Mn(II), Zn(II) | Metal-Organic Frameworks | 3D Networks |

Integration into Advanced Functional Materials (e.g., responsive materials, energy storage systems, advanced catalysis)

The integration of this compound into functional materials is an emerging frontier. The properties of the final material are intrinsically linked to the chemical handles provided by the molecule.

Emerging paradigms in this area include:

Advanced Catalysis: MOFs constructed using linkers similar to this compound have shown significant promise as heterogeneous catalysts for reactions such as ring-opening polymerization. Future work could involve creating MOFs from the title compound and exploring their catalytic activity, leveraging the tunable pore environment and accessible metal sites.

Responsive Materials: The hydroxymethyl groups are ideal sites for post-synthetic modification. They can be functionalized with stimuli-responsive moieties (e.g., photo-switches, pH-sensitive groups) to create "smart" materials that change their properties—such as porosity, color, or catalytic activity—in response to external signals.

Energy Storage Systems: The high density of functional groups and the potential to form porous, high-surface-area frameworks make materials derived from this compound interesting candidates for energy storage. Research could explore their use as electrode materials in batteries or supercapacitors, or as solid-state electrolytes where the polar functional groups could facilitate ion transport.

Surface Modification: Benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a key technique in semiconductor manufacturing. This suggests a potential role for this compound in creating self-assembled monolayers to control surface chemistry and enable advanced material fabrication.

Development of High-Throughput Screening Methodologies for Material Discovery

The traditional, one-at-a-time approach to materials synthesis is a significant bottleneck in discovering new functional materials. High-throughput (HT) methods, which automate synthesis and screening, offer a path to rapidly explore the vast parameter space available when using a versatile builder like this compound.